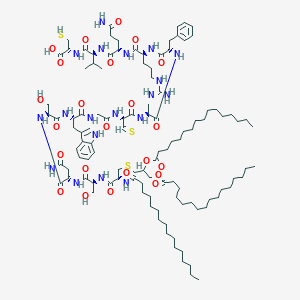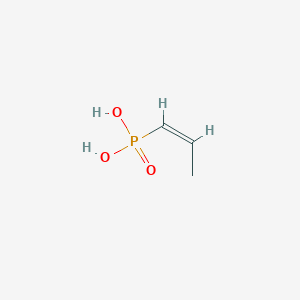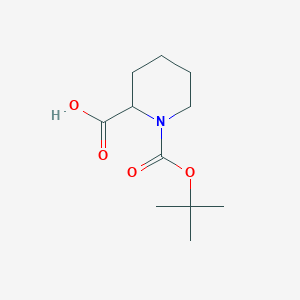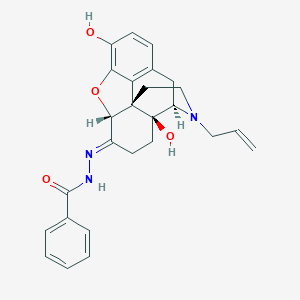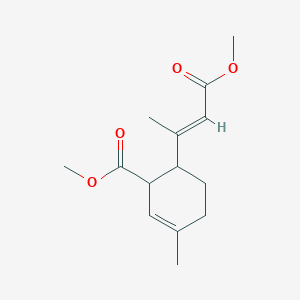
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester, also known as MMPE, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. MMPE is a derivative of the natural product, myxovirescin A, which is produced by the bacterium, Myxococcus fulvus.
Mecanismo De Acción
The mechanism of action of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been shown to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been shown to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has also been shown to have antibacterial activity, and may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester in lab experiments is that it is a relatively stable compound, and can be easily synthesized in large quantities. However, one limitation is that the compound is highly reactive, and care must be taken to ensure that it does not degrade or react with other compounds in the experimental system.
Direcciones Futuras
There are several potential future directions for research on 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester. One area of interest is the development of new cancer treatments based on the compound's ability to induce apoptosis in cancer cells. Another area of research could focus on the use of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester in the development of new antibiotics, given its antibacterial properties. Finally, further studies could be conducted to better understand the mechanism of action of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester, and to identify additional potential applications for the compound in the field of medicine.
Métodos De Síntesis
The synthesis of 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been described in the literature. The method involves the use of myxovirescin A as a starting material, which is then subjected to a series of chemical reactions to produce 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester has been the subject of several scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester is able to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
Número CAS |
123219-86-3 |
|---|---|
Nombre del producto |
6-(3-Methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester |
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
methyl 6-[(E)-4-methoxy-4-oxobut-2-en-2-yl]-3-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C14H20O4/c1-9-5-6-11(10(2)8-13(15)17-3)12(7-9)14(16)18-4/h7-8,11-12H,5-6H2,1-4H3/b10-8+ |
Clave InChI |
VARCDWGREFUVCN-CSKARUKUSA-N |
SMILES isomérico |
CC1=CC(C(CC1)/C(=C/C(=O)OC)/C)C(=O)OC |
SMILES |
CC1=CC(C(CC1)C(=CC(=O)OC)C)C(=O)OC |
SMILES canónico |
CC1=CC(C(CC1)C(=CC(=O)OC)C)C(=O)OC |
Sinónimos |
6-(3-methoxy-1-methyl-3-oxo-1-propenyl)-3-methyl-2-cyclohexene-1-carboxylic acid methyl ester adozelesin U 73975 U-73,975 U-73975 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



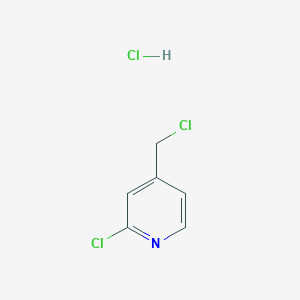
![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
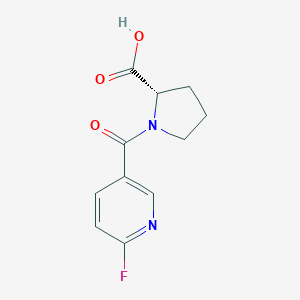
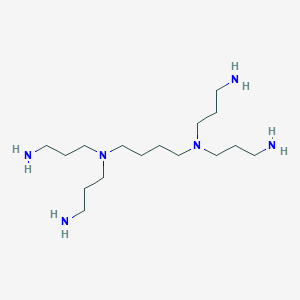
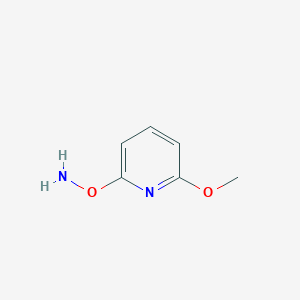
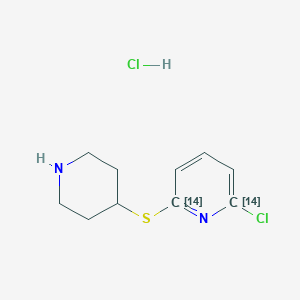
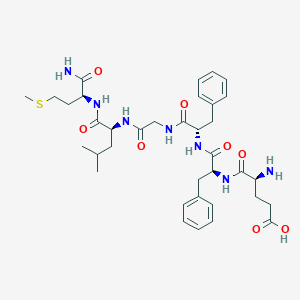
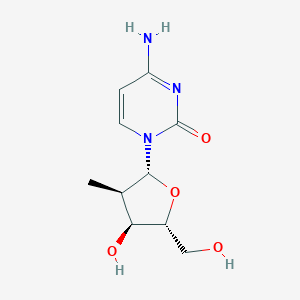
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
